molecular formula C18H22O4 B214068 Isopropyl 5-[(4-isopropylphenoxy)methyl]-2-furoate

Isopropyl 5-[(4-isopropylphenoxy)methyl]-2-furoate

Cat. No. B214068
M. Wt: 302.4 g/mol
InChI Key: MJOPUQMGBPKCFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 5-[(4-isopropylphenoxy)methyl]-2-furoate, also known as IPMF, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. IPMF is a furoate ester derivative that has been shown to exhibit various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of Isopropyl 5-[(4-isopropylphenoxy)methyl]-2-furoate involves its binding to the GPR35 receptor, which results in the inhibition of intracellular cAMP production. This leads to a reduction in the downstream signaling pathways that are initiated by the GPR35 receptor. The exact mechanism by which Isopropyl 5-[(4-isopropylphenoxy)methyl]-2-furoate binds to the GPR35 receptor is not well understood and requires further investigation.
Biochemical and Physiological Effects
Isopropyl 5-[(4-isopropylphenoxy)methyl]-2-furoate has been shown to exhibit various biochemical and physiological effects. Studies have demonstrated that Isopropyl 5-[(4-isopropylphenoxy)methyl]-2-furoate can inhibit the migration of immune cells such as macrophages and neutrophils. This suggests that Isopropyl 5-[(4-isopropylphenoxy)methyl]-2-furoate may have potential anti-inflammatory properties. In addition, Isopropyl 5-[(4-isopropylphenoxy)methyl]-2-furoate has been shown to inhibit the growth of cancer cells in vitro, indicating its potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using Isopropyl 5-[(4-isopropylphenoxy)methyl]-2-furoate in lab experiments is its selectivity for the GPR35 receptor. This makes it a valuable tool for studying the role of this receptor in various physiological processes. However, one limitation of using Isopropyl 5-[(4-isopropylphenoxy)methyl]-2-furoate is its relatively low potency compared to other GPR35 antagonists. This may limit its effectiveness in certain experiments and require the use of higher concentrations.

Future Directions

There are several future directions for the study of Isopropyl 5-[(4-isopropylphenoxy)methyl]-2-furoate. One area of research is the development of more potent GPR35 antagonists based on the structure of Isopropyl 5-[(4-isopropylphenoxy)methyl]-2-furoate. This could lead to the development of more effective drugs for the treatment of various diseases. Another area of research is the investigation of the potential anti-inflammatory and anticancer properties of Isopropyl 5-[(4-isopropylphenoxy)methyl]-2-furoate in vivo. This could lead to the development of new therapies for these diseases. Finally, further studies are needed to elucidate the exact mechanism by which Isopropyl 5-[(4-isopropylphenoxy)methyl]-2-furoate binds to the GPR35 receptor, which could provide valuable insights into the signaling pathways involved in this process.
Conclusion
In conclusion, Isopropyl 5-[(4-isopropylphenoxy)methyl]-2-furoate is a synthetic compound that has potential applications in scientific research. Its selectivity for the GPR35 receptor makes it a valuable tool for studying the role of this receptor in various physiological processes. Isopropyl 5-[(4-isopropylphenoxy)methyl]-2-furoate has been shown to exhibit various biochemical and physiological effects, including potential anti-inflammatory and anticancer properties. However, further investigations are needed to fully understand the mechanism of action of Isopropyl 5-[(4-isopropylphenoxy)methyl]-2-furoate and its potential applications in the development of new therapies for various diseases.

Synthesis Methods

The synthesis method of Isopropyl 5-[(4-isopropylphenoxy)methyl]-2-furoate involves the reaction of 5-hydroxymethyl-2-furfural, isopropyl bromide, and 4-isopropylphenol in the presence of a base such as potassium carbonate. The reaction proceeds through an S N 2 mechanism, resulting in the formation of Isopropyl 5-[(4-isopropylphenoxy)methyl]-2-furoate. The yield of this reaction can be improved by using a solvent such as dimethylformamide or dimethyl sulfoxide.

Scientific Research Applications

Isopropyl 5-[(4-isopropylphenoxy)methyl]-2-furoate has been shown to exhibit various scientific research applications. One of its primary uses is in the study of G protein-coupled receptors (GPCRs). GPCRs are a family of transmembrane proteins that play a crucial role in cellular signaling and are involved in a wide range of physiological processes. Isopropyl 5-[(4-isopropylphenoxy)methyl]-2-furoate has been shown to act as a selective antagonist of the GPR35 receptor, which is involved in various physiological processes such as inflammation and pain.

properties

Product Name

Isopropyl 5-[(4-isopropylphenoxy)methyl]-2-furoate

Molecular Formula

C18H22O4

Molecular Weight

302.4 g/mol

IUPAC Name

propan-2-yl 5-[(4-propan-2-ylphenoxy)methyl]furan-2-carboxylate

InChI

InChI=1S/C18H22O4/c1-12(2)14-5-7-15(8-6-14)20-11-16-9-10-17(22-16)18(19)21-13(3)4/h5-10,12-13H,11H2,1-4H3

InChI Key

MJOPUQMGBPKCFT-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)OC(C)C

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)OC(C)C

Origin of Product

United States

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